REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])C.[CH3:16]C(OC(O[C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])=O)(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:11]1[CH:12]=[CH:13][C:16]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1.[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
678 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
73 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction was quenched with 5% NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 178.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])C.[CH3:16]C(OC(O[C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])=O)(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[N:11]1[CH:12]=[CH:13][C:16]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1.[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
678 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
73 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.22 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(=O)OC(C)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the reaction was quenched with 5% NaHCO3
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)C1=CC=C(N)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 178.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |